molecular formula C19H20N2O4S B4880251 N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No. B4880251
M. Wt: 372.4 g/mol
InChI Key: YERIBGGNDOTIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as APBS, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications. APBS has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer, inflammation, and pain. For example, N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. In addition, N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis, and the inhibition of pro-inflammatory cytokine and chemokine production. In addition, N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its broad range of biological activities, which makes it a versatile compound for studying a variety of diseases. In addition, N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its potential toxicity, which may limit its use in vivo.

Future Directions

There are many potential future directions for research on N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of interest is the development of N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of the potential synergistic effects of N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide with other drugs or therapies. Finally, further research is needed to elucidate the precise mechanism of action of N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in cancer, inflammation, and pain.

Scientific Research Applications

N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and pain. In cancer research, N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
In inflammation research, N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In pain research, N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have analgesic effects in animal models of pain. This suggests that N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide may have potential as a novel analgesic agent for the treatment of chronic pain.

properties

IUPAC Name

N-(3-acetylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-14(22)15-5-4-6-16(13-15)20-26(24,25)18-10-8-17(9-11-18)21-12-3-2-7-19(21)23/h4-6,8-11,13,20H,2-3,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERIBGGNDOTIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.